1-(3-aminophenyl)-N-tert-butylmethanesulfonamide
Description
1-(3-Aminophenyl)-N-tert-butylmethanesulfonamide is a sulfonamide derivative characterized by a 3-aminophenyl group attached to a methanesulfonamide scaffold, with a tert-butyl substituent on the sulfonamide nitrogen. This structural configuration imparts distinct physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl group, which may influence solubility, metabolic stability, and receptor-binding interactions.
Properties
IUPAC Name |
1-(3-aminophenyl)-N-tert-butylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)8-9-5-4-6-10(12)7-9/h4-7,13H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWPSYDCHUINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide typically involves the reaction of 3-aminophenylamine with tert-butylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-N-tert-butylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-aminophenyl)-N-tert-butylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the butyl/methyl substituents in its hydrochloride analog . This may enhance membrane permeability but reduce aqueous solubility.
Electronic and Steric Influences: The meta-position of the amino group in the target compound (vs. para in benzothiazole derivatives) may alter electronic interactions with biological targets, such as hydrogen bonding or π-stacking . The triazine derivative () lacks a sulfonamide group but features a fluorine atom, which could enhance metabolic stability and bioavailability through electronegative effects .
Synthetic Accessibility :
- The hydrochloride salt analog () highlights the use of pyridine and acetic anhydride in sulfonamide synthesis, a method applicable to the target compound with tert-butylamine as the amine source .
Research Findings and Pharmacological Implications
Enzyme Inhibition Potential
Sulfonamides are well-documented carbonic anhydrase inhibitors. The tert-butyl group in the target compound may reduce binding efficiency compared to smaller substituents (e.g., methyl) due to steric clashes, as seen in similar compounds . However, its lipophilicity could favor penetration into hydrophobic active sites.
Antimicrobial Activity
Benzothiazole-containing sulfonamides () exhibit antimicrobial properties attributed to the benzothiazole moiety’s ability to intercalate DNA or inhibit bacterial enzymes.
Metabolic Stability
The tert-butyl group may slow oxidative metabolism by cytochrome P450 enzymes, extending the compound’s half-life compared to N-methyl or N-butyl analogs. This is corroborated by studies on similar tert-butyl-substituted pharmaceuticals .
Biological Activity
1-(3-Aminophenyl)-N-tert-butylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrases, which are crucial for maintaining pH balance in tissues and have been implicated in tumor growth.
- Receptor Interaction : The amine group may facilitate binding to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated:
- Cell Line Studies : Inhibition of cell proliferation in various cancer cell lines, including breast and ovarian cancer cells.
- Mechanistic Insights : Induction of apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : Showed moderate antibacterial activity, particularly against gram-positive bacteria.
Table 1: Summary of Biological Activities
Research Applications
This compound has potential applications in:
- Drug Development : As a lead compound for developing new antitumor agents.
- Biochemical Research : To study the role of sulfonamides in enzyme inhibition and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
